molecular formula C6H5NO2S B189699 2-(2-Nitrovinyl)thiophene CAS No. 874-84-0

2-(2-Nitrovinyl)thiophene

Cat. No. B189699
CAS RN: 874-84-0
M. Wt: 155.18 g/mol
InChI Key: UTPOWFFIBWOQRK-ONEGZZNKSA-N
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Description

2-(2-Nitrovinyl)thiophene is an organic compound with the chemical formula C6H5NO2S . It appears as yellow crystals . This compound has a wide range of applications in organic synthesis and materials science .


Synthesis Analysis

2-(2-Nitrovinyl)thiophene is prepared mainly by chemical synthesis methods . A common method involves subjecting a suitable thiol and a diacetate compound to an ester drop test reaction, followed by condensation and oxidation steps .


Molecular Structure Analysis

Experimental and theoretical studies of 2-(2-Nitrovinyl)thiophene were conducted using density functional theory (DFT/B3LYP) at 6-311G basis sets to evaluate molecular geometry, vibrational analysis, and electronic absorption spectra . Several bond parameters, namely bond lengths, bond angles, and dihedral angles, were evaluated .


Chemical Reactions Analysis

The observed HOMO and LUMO energy gaps affirm that the charge transfer happens inside the title compound . Molecular Electrostatic Potential Map, first hyperpolarizability, and Fukui functions calculations had been additionally done with the same level of basis set .


Physical And Chemical Properties Analysis

2-(2-Nitrovinyl)thiophene has a melting point of 76-77°C and a molecular weight of 153.18g/mol .

Scientific Research Applications

Synthesis and Catalysis

2-(2-Nitrovinyl)thiophene has been synthesized using Ando catalyst under optimal conditions, achieving a high yield of 95.91%. This process involves specific conditions such as catalyst loading, temperature, and reaction time (Zhou Ru-jin, 2007). Moreover, the molecule has been used in Michael additions with aldehydes and ketones in ionic liquids, showing varying reactivity and selectivity based on the type of donor and acceptor molecules involved (Peter Kotrusz et al., 2004).

Material Science and Photovoltaics

2-(2-Nitrovinyl)thiophene has applications in material science, particularly in the modification of carbon nanotubes for use in organic photovoltaic cells. Thiophene derivatives have been covalently attached to single-wall carbon nanotubes, enhancing their solubility, dispersion, and overall performance in photovoltaic cells (M. Stylianakis et al., 2010).

Organic Chemistry and Molecular Engineering

The molecule plays a role in organic chemistry, as seen in the facile synthesis of 3-nitro-2-substituted thiophenes. This process involves a tandem Michael-intramolecular Henry reaction, indicating the molecule's potential in synthetic chemistry (Cornelius J O' Connor et al., 2010). It's also used in postfunctionalization of polythiophenes, enabling the study of electronic and steric effects on the optical properties of materials, crucial for the development of advanced materials in electronics and photonics (Yuning Li et al., 2002).

Crystal Engineering and Magnetic Materials

2-(2-Nitrovinyl)thiophene derivatives have been used in crystal engineering to synthesize cadmium coordination polymers. The structural diversity and the photoluminescence properties of these polymers indicate potential applications in materials science and optoelectronics (L. Xue et al., 2015). Additionally, thienyl-substituted nitronyl nitroxides and their copper(II) complexes have been synthesized and characterized for their magnetic properties, paving the way for molecule-based magnetic materials (Kai Jiang et al., 2008).

Safety and Hazards

2-(2-Nitrovinyl)thiophene is dangerous . It is an irritating compound that may cause irritation to the eyes, skin, and respiratory system . Appropriate protective measures, such as wearing protective glasses, gloves, and respirators, are required during handling and use .

Future Directions

These properties suggest that the title compound is an exquisite candidate for organic solar cells . It can be used to prepare organic light-emitting diodes (OLEDs), as electron acceptor and auxiliary materials in organic solar cells, and as materials for photosensors and organic field-effect transistors .

properties

IUPAC Name

2-[(E)-2-nitroethenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPOWFFIBWOQRK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878872
Record name 2-(B-NITROVINYL)THIOPHENE
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Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitrovinyl)thiophene

CAS RN

874-84-0, 34312-77-1
Record name Thiophene, 2-(2-nitrovinyl)-
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Record name 2-(B-NITROVINYL)THIOPHENE
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Record name 2-(2-nitrovinyl)thiophene
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Record name trans-2-(2-Nitrovinyl)thiophene
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Synthesis routes and methods I

Procedure details

Sodium acetate (3.6 g, 43.90 mmol) and methylamine hydrochloride (3.01 g, 44.57 mmol) were added to a stirred solution of thiophene-2-carbaldehyde (5 g, 44.64 mmol) in methanol (95.64 mL). This was followed by dropwise addition of nitro methane (108.08 g, 1770.14 mmol) over a period of 5 minutes. The resulting mixture was stirred at room temperature for 2 hours. The reaction was monitored by TLC (10% ethylacetate in hexane). The reaction mixture was partitioned between water and DCM. The organic layer was washed with water, brine solution, dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (5% ethylacetate in hexane) afforded 1 g of the product (15% yield).
Quantity
3.6 g
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3.01 g
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5 g
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95.64 mL
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108.08 g
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Yield
15%

Synthesis routes and methods II

Procedure details

To 7.85 g (0.07 mol) of 2-thiophenecarboxaldehyde were added 148 ml of MeOH and 12.82 g (0.210 mol) of CH3NO2 ; and 74 ml of 50% aqueous solution of NaOH was added dropwise to the mixture with stirring at -5° C. After being stirred at 10° C. for 1 hr., the reaction solution was poured into a mixture of 296 ml of 36% HCl and 493 ml of water at 0° C. The crystals separating out were collected by filtration and washed with water, whereby 6.65 g (Yield : 61.2%) of the objective compound, 2-(2-nitroethenyl)thiophene (d-1) was obtained as greenish brown crystals.
Quantity
7.85 g
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reactant
Reaction Step One
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12.82 g
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reactant
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Quantity
148 mL
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solvent
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aqueous solution
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296 mL
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493 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Nitrovinyl)thiophene
Reactant of Route 2
2-(2-Nitrovinyl)thiophene
Reactant of Route 3
2-(2-Nitrovinyl)thiophene

Q & A

Q1: What makes 2-(2-Nitrovinyl)thiophene useful in organic synthesis?

A1: 2-(2-Nitrovinyl)thiophene acts as a dienophile in Diels-Alder reactions. This allows it to react with dienes, such as 3-styrylchromones, under microwave irradiation. This reaction is particularly interesting as it can proceed with in-situ oxidation or subsequent oxidation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to yield xanthone derivatives. [] This synthetic route highlights the potential of 2-(2-Nitrovinyl)thiophene to construct complex heterocyclic compounds with potential biological relevance.

Q2: Has the structure of 2-(2-Nitrovinyl)thiophene been studied using spectroscopic techniques?

A2: Yes, the structure of 2-(2-Nitrovinyl)thiophene and its substituted derivatives have been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. Both 1H and 13C NMR spectral data have been reported, providing valuable information about the electronic environment and bonding within the molecule. [] Interestingly, researchers found that the chemical shifts observed in the 13C NMR spectra of these compounds follow an additivity rule established for simpler substituted thiophenes. This finding simplifies the spectral analysis and prediction of chemical shifts for a range of similar compounds. []

Q3: Are there any studies exploring the potential applications of 2-(2-Nitrovinyl)thiophene in materials science?

A3: While the provided research doesn't directly explore materials science applications, one study utilizes 2-(2-Nitrovinyl)thiophene as a building block for synthesizing N-aryl-β-enaminones. [] Some of these synthesized compounds exhibit piezochromic properties, meaning they change color upon the application of mechanical pressure. This property makes them potentially useful in pressure sensors, memory devices, and security inks. []

Q4: Is 2-(2-Nitrovinyl)thiophene employed in any biocatalytic processes?

A4: Interestingly, 2-(2-Nitrovinyl)thiophene has been used as a model substrate for studying the enzyme pentaerythritol tetranitrate reductase in a miniaturized bioreactor. [] This research demonstrated the feasibility of using this enzyme for the biocatalytic reduction of 2-(2-Nitrovinyl)thiophene, highlighting its potential in biotransformation reactions.

Q5: Are there computational studies investigating the properties of 2-(2-Nitrovinyl)thiophene?

A5: Yes, at least one study employed computational methods to investigate the molecular structure and properties of 2-(2-Nitrovinyl)thiophene. [] Researchers utilized frontier molecular orbital analysis and global reactivity descriptors to gain insights into the reactivity and potential applications of this compound, particularly in the context of anti-corrosion and dye-sensitized solar cell (DSSC) applications. []

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